6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a complex organic compound featuring a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridine ring. One common approach is the cyclization of a thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions may result in the formation of various derivatives depending on the substituents involved.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole and pyridine rings are valuable scaffolds for constructing pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored for its potential antimicrobial, antifungal, and anticancer properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain diseases. Its mechanism of action may involve inhibition of specific enzymes or interaction with cellular pathways.
Industry: In material science, this compound can be used to develop new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, leading to biological responses. The specific pathways involved depend on the biological context and the derivatives used.
Comparison with Similar Compounds
2-Aminothiazole
4-Methylthiazole
2-Methylpyridine
Uniqueness: 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This compound's distinct chemical properties make it a valuable candidate for various applications compared to its similar counterparts.
Properties
IUPAC Name |
6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c16-7-10-6-11(13(19)18-14(10)20)15-17-12(8-21-15)9-4-2-1-3-5-9/h1-6,8H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHZLWYXTKXQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(NC3=O)S)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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